molecular formula C18H19N3O2S B1341096 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid CAS No. 912770-75-3

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid

Cat. No.: B1341096
CAS No.: 912770-75-3
M. Wt: 341.4 g/mol
InChI Key: LWYNAUZAWMINFZ-UHFFFAOYSA-N
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Description

Chemical Classification and Heterocyclic Importance

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid belongs to the broader classification of fused bicyclic heterocycles, specifically categorized within the imidazo[1,2-a]pyridine family. The compound's molecular formula, C18H19N3O2S, reveals the presence of multiple heteroatoms strategically positioned throughout the molecular structure, contributing to its unique chemical and biological properties. The heterocyclic nature of this compound is particularly significant given that more than 85% of all biologically-active chemical entities contain heterocyclic components, reflecting their central role in modern drug design. The specific arrangement of nitrogen, sulfur, and oxygen atoms within this molecular framework creates multiple opportunities for hydrogen bonding, electrostatic interactions, and π-π stacking interactions with biological targets.

The imidazo[1,2-a]pyridine core represents one of the most important fused bicyclic heterocycles in medicinal chemistry, recognized as a "drug prejudice" scaffold due to its broad range of therapeutic applications. This classification stems from the inherent ability of the imidazo[1,2-a]pyridine system to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. The integration of the thiophene ring system adds another dimension of biological relevance, as thiophene-containing compounds have demonstrated significant therapeutic potential across multiple disease areas. The piperidine component contributes to the compound's three-dimensional structure and provides additional sites for molecular recognition and binding.

The heterocyclic importance of this compound extends beyond its individual components to encompass the synergistic effects achieved through their combination. Research has demonstrated that heterocyclic compounds provide unique opportunities for modifying solubility, lipophilicity, polarity, and hydrogen bonding capacity of biologically active agents. These modifications directly influence the absorption, distribution, metabolism, and excretion properties of potential therapeutic compounds. The strategic positioning of the carboxylic acid functional group within the piperidine ring system creates additional opportunities for salt formation and prodrug development, further expanding the compound's potential utility in pharmaceutical applications.

Discovery and Initial Characterization

The discovery and initial characterization of this compound emerged from systematic investigations into imidazo[1,2-a]pyridine derivatives with enhanced biological profiles. Initial synthetic efforts focused on developing methodologies capable of efficiently constructing the complex molecular architecture while maintaining the structural integrity of each heterocyclic component. The compound was first characterized through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirmed the proposed molecular structure and established its molecular weight as 341.43 grams per mole.

Early characterization studies revealed that the compound exhibits favorable solubility characteristics in polar organic solvents while maintaining limited aqueous solubility, properties that are consistent with its heterocyclic composition. The presence of both polar and non-polar regions within the molecular structure contributes to its ability to interact with diverse biological membranes and protein targets. Initial stability assessments demonstrated that the compound remains chemically stable under physiological conditions for extended periods, maintaining its structural integrity and biochemical activity.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural composition, with the systematic name accurately describing the connectivity and spatial arrangement of its constituent heterocyclic components. The compound's identification in chemical databases, including its assignment of the Chemical Abstracts Service number 912770-75-3, facilitated subsequent research efforts and enabled systematic investigation of its properties. Early crystallographic studies, where available, provided insights into the three-dimensional conformation of the molecule and revealed important structural features that contribute to its biological activity.

Initial biological screening efforts focused on evaluating the compound's activity against standard enzyme panels, with particular attention to those targets known to interact with imidazo[1,2-a]pyridine derivatives. These preliminary investigations revealed that the compound exhibits selective inhibitory activity against certain inflammatory pathway enzymes, establishing the foundation for subsequent mechanistic studies. The discovery of these biological activities prompted further investigation into the compound's potential therapeutic applications and led to more detailed characterization of its pharmacological properties.

Positioning in Imidazo[1,2-a]pyridine Research Field

The positioning of this compound within the broader imidazo[1,2-a]pyridine research field represents a significant advancement in heterocyclic medicinal chemistry. The imidazo[1,2-a]pyridine scaffold has been extensively studied due to its presence in numerous marketed pharmaceutical preparations, including compounds such as zolimidine, zolpidem, and alpidem. These established therapeutic agents have validated the imidazo[1,2-a]pyridine framework as a privileged structure capable of modulating diverse biological targets with acceptable safety profiles.

Recent developments in imidazo[1,2-a]pyridine research have focused on systematic structural modifications aimed at enhancing selectivity and potency while minimizing off-target effects. The incorporation of thiophene substitution at the 2-position of the imidazo[1,2-a]pyridine ring, as seen in the target compound, represents a strategic approach to modulating electronic properties and improving target engagement. Research has demonstrated that the nature of substituents at specific positions within the imidazo[1,2-a]pyridine ring system can dramatically influence biological activity, with C6 position modifications being particularly critical for certain therapeutic applications.

The field has witnessed significant advances in synthetic methodologies for constructing imidazo[1,2-a]pyridine derivatives, including transition metal-catalyzed cross-coupling reactions and metal-free oxidation strategies. These synthetic developments have enabled the preparation of increasingly complex derivatives, such as the target compound, which incorporates multiple functional groups and heterocyclic systems. The evolution of synthetic approaches has paralleled advances in understanding structure-activity relationships within this class of compounds, leading to more rational design strategies for developing new therapeutic agents.

Contemporary research efforts in the imidazo[1,2-a]pyridine field have expanded beyond traditional medicinal chemistry applications to encompass areas such as materials science, agricultural chemistry, and chemical biology. The versatility of the imidazo[1,2-a]pyridine scaffold has been demonstrated through its successful application as a foundation for developing anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic agents. This broad spectrum of biological activities has established imidazo[1,2-a]pyridines as one of the most important heterocyclic frameworks in contemporary drug discovery efforts.

Relevance in Heterocyclic Chemistry

The relevance of this compound in heterocyclic chemistry extends beyond its individual structural components to encompass broader principles of molecular design and biological activity. Heterocyclic compounds represent the most common and varied class among all organic compounds, with their prevalence in pharmaceutical applications reflecting their unique ability to provide three-dimensional molecular architectures suitable for precise biological target recognition. The compound exemplifies key principles of heterocyclic chemistry, including the strategic use of heteroatoms to modulate electronic properties and the integration of multiple heterocyclic systems to achieve synergistic effects.

The compound's structure demonstrates several fundamental concepts in heterocyclic chemistry, including the use of fused ring systems to create rigid molecular frameworks and the strategic positioning of functional groups to optimize intermolecular interactions. The imidazo[1,2-a]pyridine core provides a planar, aromatic system capable of participating in π-π stacking interactions, while the thiophene ring contributes additional aromatic character and sulfur-based interactions. The piperidine ring introduces conformational flexibility and provides a three-dimensional component that can enhance selectivity through steric interactions with biological targets.

Recent advances in heterocyclic chemistry have emphasized the importance of developing efficient synthetic methodologies for constructing complex molecular architectures. The target compound represents a sophisticated example of heterocyclic design, requiring careful consideration of synthetic accessibility, structural stability, and biological activity optimization. The successful synthesis and characterization of such compounds relies on advances in organometallic chemistry, protecting group strategies, and cyclization methodologies that have been developed specifically for heterocyclic systems.

The biological activities exhibited by heterocyclic compounds, including anticonvulsant, anti-human immunodeficiency virus, antiviral, anti-allergic, anticancer, anti-inflammatory, and antifungal properties, underscore their central role in medicinal chemistry. The target compound's demonstrated anti-inflammatory activity aligns with established patterns of biological activity observed for related heterocyclic systems. The compound's ability to modulate enzyme activity and influence cellular signaling pathways reflects the sophisticated molecular recognition capabilities that can be achieved through careful heterocyclic design.

Property Value Source
Molecular Formula C18H19N3O2S
Molecular Weight 341.43 g/mol
Chemical Abstracts Service Number 912770-75-3
Melting Point Range 233-234°C
Heterocyclic Components Imidazo[1,2-a]pyridine, Thiophene, Piperidine
Primary Biological Activity Anti-inflammatory
Solubility Profile Polar organic solvents
Stability Stable under physiological conditions

Properties

IUPAC Name

1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(23)13-5-3-8-20(11-13)12-14-17(15-6-4-10-24-15)19-16-7-1-2-9-21(14)16/h1-2,4,6-7,9-10,13H,3,5,8,11-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYNAUZAWMINFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587548
Record name 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-75-3
Record name 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it binds to specific protein receptors, modulating their signaling pathways and affecting cellular responses. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production. These cellular effects underscore the compound’s potential as a therapeutic agent in treating diseases associated with oxidative stress and metabolic dysregulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and receptors, inhibiting or activating their function. For instance, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators. Additionally, it can activate certain transcription factors, leading to changes in gene expression that promote anti-inflammatory and antioxidant responses. These molecular interactions highlight the compound’s potential in modulating biochemical pathways relevant to inflammation and oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become prominent. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.

Biological Activity

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring and an imidazo[1,2-a]pyridine moiety substituted with a thiophene group, suggests diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and related research findings.

  • Molecular Formula : C18H19N3O2S
  • Molecular Weight : Approximately 341.43 g/mol
  • Physical Appearance : White powder

Research indicates that compounds related to imidazo[1,2-a]pyridines exhibit a range of biological activities. Specifically, this compound has demonstrated:

  • Anti-inflammatory Properties : Inhibition of enzymes involved in inflammatory pathways.
  • Anticancer Activity : Potential to induce apoptosis in various cancer cell lines.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit specific enzymes linked to inflammatory responses. For instance, it has been observed to modulate the expression of genes involved in oxidative stress responses, enhancing cellular resilience against oxidative damage .

Anticancer Activity

Preliminary research indicates that this compound may exhibit significant anticancer properties. It has been tested against several human cancer cell lines, including H460 and A549, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidineC12H10N4Known for c-KIT kinase inhibition
1-(Thienyl)imidazo[1,2-a]pyridineC10H8N2SExhibits antimicrobial properties
1-(Piperidinyl)imidazo[1,2-a]pyridineC13H15N3Potential neuroactive effects

The distinct structural arrangement of this compound contributes to its enhanced selectivity and potency against specific biological targets compared to its analogs .

Case Studies and Research Findings

In a recent study published in Nature, researchers explored the apoptotic mechanisms induced by similar compounds and highlighted the role of imidazo[1,2-a]pyridine derivatives in cancer therapy . The findings suggest that these compounds could serve as potential lead molecules for developing new anticancer agents.

Another study focused on the anti-inflammatory effects of related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This supports the hypothesis that this compound may possess similar properties .

Comparison with Similar Compounds

Positional Isomers of the Carboxylic Acid Group

  • 1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid (CAS 1029106-99-7) : This positional isomer differs by the carboxylic acid group at position 2 of the piperidine ring instead of position 3. The altered stereoelectronic environment may influence binding affinity and metabolic stability .
  • 1-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL-PIPERIDINE-2-CARBOXYLIC ACID (CAS 1029107-31-0) : Lacks the thiophene substituent but shares the imidazopyridine-piperidine scaffold. Its molecular formula (C₁₄H₁₇N₃O₂) and molar mass (259.3 g/mol) are distinct due to the absence of sulfur-containing thiophene .

Piperidine Ring Substitutions

  • 1-{[2-(Biphenyl-4-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid (CAS 881040-45-5): Replaces thiophene with a biphenyl group and positions the carboxylic acid at piperidine-4.
  • 1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid (PI-15521) : Features a nitro group at the phenyl substituent, introducing strong electron-withdrawing effects that may alter electronic distribution and reactivity compared to the thiophene’s electron-donating nature .

Analogues with Alternative Heterocyclic Cores

  • 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid: Replaces the pyridine ring with pyrimidine and uses pyrrolidine (5-membered) instead of piperidine.
  • 3-(2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (CAS 127657-46-9) : Substitutes the piperidine-carboxylic acid with an acetic acid group, significantly altering polarity and hydrogen-bonding capacity .

Substituent Variations on the Imidazopyridine Core

  • 3-(4-Fluorophenyl)-7-(thiophen-2-yl)imidazo[1,2-a]pyridine (Compound 17) : Lacks the piperidine-carboxylic acid chain but retains the thiophene group, emphasizing the role of the imidazopyridine core in scaffold-based drug design .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid generally follows a convergent approach:

  • Construction of the imidazo[1,2-a]pyridine scaffold substituted with a thiophene ring.
  • Preparation or procurement of the piperidine-3-carboxylic acid moiety.
  • Coupling of the imidazo[1,2-a]pyridine fragment to the piperidine ring via a methylene linker.

This approach allows modular optimization of each fragment before final assembly.

Preparation of the Imidazo[1,2-a]pyridine Core

2.1 Cyclocondensation Method

The imidazo[1,2-a]pyridine nucleus is commonly synthesized by cyclocondensation of 2-aminopyridines with α-bromoketones or α-haloketones. For the thiophene-substituted derivative:

  • 2-Aminopyridine is reacted with 2-bromo-1-(thiophen-2-yl)ethanone under reflux conditions.
  • The reaction proceeds via nucleophilic attack of the amino group on the α-bromoketone, followed by cyclization to form the fused imidazo ring.

2.2 One-Pot Multicomponent Reactions

Recent advances include one-pot multicomponent reactions combining 2-aminopyridine, thiophene aldehyde derivatives, and suitable reagents under Pd-catalyzed cross-coupling conditions. This method improves yield and reduces purification steps.

Parameter Typical Conditions Notes
Solvent Ethanol, DMF, or acetonitrile Solvent choice affects yield
Temperature 80–120 °C Reflux or sealed tube
Catalyst Pd(OAc)2 with phosphine ligands Enhances coupling efficiency
Reaction Time 6–24 hours Monitored by TLC or HPLC

Preparation of Piperidine-3-carboxylic Acid Fragment

The piperidine-3-carboxylic acid is either commercially available or synthesized via:

  • Hydrogenation of pyridine-3-carboxylic acid derivatives.
  • Functional group transformations on piperidine rings, such as selective carboxylation at the 3-position.

Purity of this fragment is critical to avoid side reactions during coupling.

Coupling of Imidazo[1,2-a]pyridine and Piperidine Fragments

The key step involves linking the imidazo[1,2-a]pyridine moiety to the piperidine-3-carboxylic acid via a methylene bridge at the 3-position of the imidazo ring and the nitrogen of the piperidine.

Purification and Characterization

  • Purification is typically done by column chromatography or recrystallization.
  • Structural confirmation uses spectroscopic techniques:
Technique Purpose Typical Data
1H and 13C NMR Confirm chemical shifts of thiophene, imidazo, piperidine protons δ 6.8–8.5 ppm for aromatic protons; aliphatic signals for piperidine
High-Resolution Mass Spectrometry (HRMS) Confirm molecular weight (341.4 g/mol) Mass accuracy within 5 ppm
X-ray Crystallography Confirm stereochemistry and molecular conformation Used for analogs to resolve ambiguities

Research Findings on Preparation Optimization

  • Catalyst choice and loading significantly affect yield in Pd-catalyzed cross-coupling steps.
  • Solvent polarity influences reaction rates and product purity.
  • Protecting group strategies improve overall yield by preventing side reactions.
  • Reaction temperature and time require fine-tuning to balance conversion and decomposition.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome/Notes
1. Imidazo[1,2-a]pyridine synthesis Cyclocondensation of 2-aminopyridine with α-bromoketone 2-Aminopyridine, 2-bromo-1-(thiophen-2-yl)ethanone, reflux Formation of thiophene-substituted imidazo core
2. Piperidine-3-carboxylic acid preparation Commercial or synthetic via hydrogenation/carboxylation Pyridine derivatives, hydrogenation catalysts Pure piperidine-3-carboxylic acid fragment
3. Methylene linker introduction and coupling Alkylation of imidazo core with chloromethyl derivative, nucleophilic substitution by piperidine nitrogen Formaldehyde/chloromethyl reagents, base, polar aprotic solvent Formation of final coupled product
4. Deprotection and purification Hydrolysis of ester protecting groups, chromatographic purification Acid/base hydrolysis, silica gel chromatography Pure this compound

Q & A

Q. How to design stability studies under ICH guidelines for this compound?

  • Methodological Answer :
  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
  • HPLC-MS monitoring : Track parent compound loss and impurity formation (e.g., sulfoxide derivatives) .

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